Iopronic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37723-78-7 |
|---|---|
Molecular Formula |
C15H18I3NO5 |
Molecular Weight |
673.02 g/mol |
IUPAC Name |
2-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxymethyl]butanoic acid |
InChI |
InChI=1S/C15H18I3NO5/c1-3-9(15(21)22)7-23-4-5-24-14-11(17)6-10(16)13(12(14)18)19-8(2)20/h6,9H,3-5,7H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
YMFIJXDFAPHJIN-UHFFFAOYSA-N |
SMILES |
CCC(COCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I)C(=O)O |
Canonical SMILES |
CCC(COCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I)C(=O)O |
Synonyms |
B 11,420 Bilimiro iopronic acid iopronic acid, monosodium salt |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Iopronic Acid
Design and Synthesis of Novel Iopronic Acid Derivatives
The structure of this compound, with its distinct functional groups and side-chain, provides multiple opportunities for modification to create novel derivatives with potentially enhanced or different properties.
This compound belongs to a broader class of ω-(3-amino-2,4,6-triiodophenoxy)-alkoxy-alkanoic acids. nih.gov Research into this class has shown that modifications to the side-chain can significantly impact the compound's biological behavior.
| Modification Site | Strategy | Potential Impact |
| Alkanoic Acid Chain | Vary the length of the butyric acid chain (e.g., propionic, pentanoic). | Alter lipophilicity and binding affinity to proteins like albumin. |
| Ether Linkage | Change the length of the ethoxy linker (e.g., methoxy, propoxy). | Modify the spatial relationship between the aromatic core and the carboxylic acid, affecting receptor fit. |
| Alkyl Substituent | Replace the ethyl group on the chiral carbon with other alkyl groups (e.g., methyl, propyl). | Influence steric hindrance and metabolic stability. |
| Aromatic Core | Substitute the N-acetyl group with other acyl groups. | Change hydrogen bonding potential and electronic properties. |
This table illustrates potential structural modifications to the this compound scaffold to alter biological interactions.
The rationale behind these modifications is to fine-tune the molecule's interaction with biological targets, such as hepatobiliary transporters, which are crucial for its function as a contrast agent. europa.eu For instance, creating ester derivatives of the carboxylic acid group can increase lipophilicity, which may alter its distribution and solubility in different biological compartments or polymer matrices. google.com
The functional groups on this compound—carboxylic acid, amide, and ether—are all amenable to chemical derivatization to produce new analogues.
Carboxylic Acid: This is a primary site for modification.
Esterification: Reaction with various alcohols can produce esters. This modification masks the negative charge, increases lipophilicity, and can create a prodrug that is later hydrolyzed in vivo. google.com
Amide Group: The N-acetyl group is relatively stable, but it could be modified by changing the acyl group during the synthesis.
Ether Linkage: While chemically robust, the ether linkage is a site of metabolic transformation. Studies have shown that this compound is metabolized in vivo via oxidative cleavage of the side chain, leading to the formation of metabolites like hydroxyethyl-(3-acetamido-2,4,6-triiodophenyl)ether and 3-acetamido-2,4,6-triiodophenoxy-acetic acid. sci-hub.seresearchgate.net These metabolic pathways represent in vivo chemical transformations of the parent compound.
Hydroxyl Group: The metabolic generation of a hydroxyl group presents a new handle for further derivatization, for example, through esterification or etherification to create second-generation derivatives. sci-hub.seresearchgate.net
| Functional Group | Derivatization Reaction | Reagents | Resulting Derivative |
| Carboxylic Acid (-COOH) | Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COOR) |
| Carboxylic Acid (-COOH) | Amidation | Amine (R-NH₂), Coupling Agent | Amide (-CONHR) |
| Amide (-NHCOCH₃) | N-Acyl Exchange (via synthesis) | Different Acyl Halide (RCOCl) | Modified Amide (-NHCOR) |
| Ether (-O-) | Metabolic Cleavage (in vivo) | Cytochrome P-450 Enzymes | Alcohol and Acetic Acid derivatives sci-hub.se |
This table summarizes potential derivatization reactions for the functional groups present in this compound.
Multi-step Synthetic Sequences for Complex Analogs
The synthesis of complex analogs of this compound is a multi-step process designed to modify its physicochemical properties, such as hydrophilicity and solubility, or to create derivatives for specific applications like biodegradable contrast agents. benchchem.comgoogle.com The core structure of this compound, 2-[[2-[3-(acetylamino)-2,4,6-triiodophenoxy]ethoxy]methyl]butanoic acid, provides several sites for chemical modification.
General synthetic strategies often begin with a foundational 3-aminophenol (B1664112) or aniline (B41778) derivative, which undergoes iodination to introduce the three iodine atoms characteristic of this class of compounds. benchchem.comnih.gov Subsequent steps involve the elaboration of the side chains to create the final, more complex analog.
Key synthetic transformations for creating analogs include:
Side-Chain Modification: The alkanoic acid side chain of this compound is a primary target for modification to enhance properties like intestinal absorption and biliary excretion. benchchem.com Synthetic routes can involve the alkylation of an iodinated aniline precursor with a desired alkyl halide to introduce a different butanoic acid side chain or a completely different functional group. benchchem.com
Esterification: Complex analogs can be formed through the esterification of the carboxylic acid group. For instance, derivatives such as esters of organoiodine compounds have been synthesized to be incorporated into non-acrylic polymers. google.com These ester-linked analogs are designed to be cleavable, often by enzymatic action in a physiological environment. google.com An example of this approach involves creating iohexol (B1672079) hexa-acetate from the non-ionic contrast agent iohexol, illustrating a pathway that could be applied to this compound. google.com
Amide Coupling: Another approach to creating complex analogs involves coupling the carboxylic acid moiety with amino acids or other amine-containing molecules. This strategy is used in the synthesis of other complex natural product analogs and could be applied to this compound to explore new structure-activity relationships. nih.gov
These multi-step sequences allow for the systematic modification of the this compound structure, enabling the development of new compounds with tailored properties. nih.govvapourtec.com
Investigation of this compound's Chemical Reactivity
The chemical reactivity of this compound is a critical aspect that influences its stability, degradation, and interaction with other substances. Its structure, featuring a tri-iodinated aromatic ring, an ether linkage, and a carboxylic acid group, dictates its chemical behavior.
Pathways of Chemical Degradation and Stability Studies
The stability of this compound is assessed through studies that evaluate its susceptibility to change under various environmental factors like light, heat, and humidity. ich.org The primary pathway of chemical degradation for this compound and similar iodinated contrast agents is deiodination—the cleavage of carbon-iodine bonds. google.comnih.gov This process can be initiated by exposure to heat or light and results in the release of inorganic iodide and the formation of less-iodinated organic impurities. google.com
In biological systems, this compound undergoes metabolic degradation. Studies involving rat liver microsomes show that it is metabolized into hydroxyethyl-(3-acetamido-2,4,6-triiodophenyl)ether and 3-acetamido-2,4,6-triiodophenoxy-acetic acid. researchgate.net This metabolic process is dependent on oxygen and NADPH and is inhibited by carbon monoxide, which is characteristic of cytochrome P-450-mediated reactions. researchgate.netacs.org Following administration to rats, several iodinated metabolites, including the parent compound, have been identified in urine. scispace.comresearchgate.net
Stability testing protocols for pharmaceutical ingredients like this compound are standardized to ensure quality. ich.orgedaegypt.gov.eg These studies involve subjecting the compound to forced degradation under various conditions to identify potential degradants and establish stable storage conditions. edaegypt.gov.eg
Table 1: Summary of this compound Degradation and Stability
| Factor | Degradation Pathway | Resulting Products | Stability Considerations |
|---|---|---|---|
| Heat (Thermal Stress) | Deiodination, degradation of the aromatic molecule. google.comgoogle.com | Inorganic iodide, less-iodinated organic compounds. google.com | Can be sterilized by heat without significant chemical degradation, though buffers may be needed to control pH and limit deiodination. google.comnih.gov |
| Light (Photolysis) | Photodegradation, deiodination. google.com | Iodine species (molecular iodine, iodide ions). google.com | Must be protected from light. who.int Photodegradation can be significant upon exposure to UV or visible light. google.com |
| Biological Metabolism | Enzymatic degradation (e.g., via Cytochrome P-450). researchgate.netacs.org | Hydroxyethyl-(3-acetamido-2,4,6-triiodophenyl)ether, 3-acetamido-2,4,6-triiodophenoxy-acetic acid. researchgate.netresearchgate.net | The compound is actively transformed in vivo into various metabolites. scispace.com |
| Chemical Environment | Hydrolysis (acidic or alkaline conditions). edaegypt.gov.eg | Potential hydrolysis of the amide or ether linkage. | As a carboxylic acid, it reacts with bases. noaa.gov Stability is pH-dependent. nih.gov |
Photochemical and Thermochemical Transformation Mechanisms
The transformation of this compound under the influence of light (photochemical) and heat (thermochemical) is primarily centered on the stability of the iodine atoms attached to the benzene (B151609) ring.
Photochemical Transformation: Exposure to visible or ultraviolet light can induce photolysis, a process where the energy from light photons causes chemical bonds to break. google.com For iodinated contrast agents like this compound, the carbon-iodine bond is susceptible to photolytic cleavage. This degradation leads to the formation of reactive iodine species, such as molecular iodine (I₂) and iodide ions (I⁻). google.com The formation of these species represents a significant chemical transformation of the parent molecule.
Thermochemical Transformation: Heat provides the energy required to overcome the activation barrier for certain chemical reactions. In the case of this compound, thermal stress, such as during heat sterilization (autoclaving), can promote deiodination. google.comnih.gov The mechanism involves the thermal cleavage of the C-I bond. The rate of this degradation can be influenced by factors such as pH; for similar compounds, the use of a buffer like trometamol has been shown to be essential for minimizing deiodination during autoclaving by controlling pH shifts. nih.gov In some industrial processes, such as the recovery of iodine from waste containing iodinated compounds, thermal and chemical treatments are used to intentionally induce the partial degradation of the aromatic molecules. google.com
Table 2: Summary of Transformation Mechanisms
| Transformation | Energy Source | Primary Mechanism | Key Products |
|---|---|---|---|
| Photochemical | UV or Visible Light | Photolysis leading to cleavage of the carbon-iodine bond. google.com | Iodine species (I₂, I⁻), radical intermediates. google.com |
| Thermochemical | Heat | Thermal cleavage of the carbon-iodine bond (deiodination). google.comnih.gov | Inorganic iodide, less-iodinated organic compounds. google.com |
Interaction with Exogenous Chemical Species
This compound can interact with various external chemical species, which can lead to transformations or the formation of new complexes. These interactions are dictated by the functional groups present in the molecule.
Interaction with Biological Macromolecules: this compound interacts with hepatic microsomal cytochrome P-450, a family of enzymes involved in metabolizing a wide range of compounds. researchgate.netacs.org This interaction leads to the metabolic degradation of the acid. researchgate.net Furthermore, the degradation products of this compound, specifically the released iodine species, are known to have the potential to iodinate proteins. google.com
Acid-Base Reactions: As a carboxylic acid, this compound can donate a proton in the presence of a base. It will react with both organic and inorganic bases in neutralization reactions to form a salt and water. noaa.gov This reactivity is relevant for its formulation, as it dissolves in solutions of alkali hydroxides. who.int
Interactions with Other Drugs: While specific drug-drug interaction studies for this compound are not detailed, its structural analog, iopanoic acid, is known to interact with numerous other drugs. drugs.com This suggests a potential for similar interactions with this compound, likely involving competition for metabolic enzymes or protein binding sites.
Table 3: Interactions of this compound with Exogenous Species
| Interacting Species | Type of Interaction | Consequence |
|---|---|---|
| Cytochrome P-450 Enzymes | Metabolic Transformation | Formation of metabolites such as hydroxyethyl-(3-acetamido-2,4,6-triiodophenyl)ether and 3-acetamido-2,4,6-triiodophenoxy-acetic acid. researchgate.net |
| Proteins | Covalent Modification (by degradation products) | Released iodine species from degradation can iodinate proteins. google.com |
| Bases (e.g., NaOH) | Acid-Base Neutralization | Formation of a water-soluble salt. who.intnoaa.gov |
| Other Drugs | Pharmacokinetic/Pharmacodynamic | Potential for altered metabolism or efficacy, as seen with structurally similar compounds. drugs.com |
Advanced Analytical Techniques in Iopronic Acid Research
Chromatographic Separation and Quantification Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It is a cornerstone of metabolomics, enabling the profiling of small molecules such as organic acids, fatty acids, and amino acids, often after chemical derivatization to enhance volatility and thermal stability nih.govresearchgate.netplos.orgmdpi.com.
However, direct application of GC-MS for the analysis of Iopronic acid itself or its primary metabolites is not commonly reported in the literature. This is primarily due to the inherent low volatility of this compound, a characteristic that makes it unsuitable for direct analysis by gas chromatography without extensive, and likely impractical, derivatization. While GC-MS is invaluable for analyzing metabolic profiles of various compounds, its direct relevance to this compound research appears limited based on current literature.
Advanced Separation Techniques for Complex Mixtures
Advanced separation techniques are essential for resolving complex mixtures, identifying trace components, and quantifying analytes in diverse matrices, including pharmaceutical formulations and biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are paramount in this regard.
HPLC and UPLC, often coupled with Mass Spectrometry (MS) detectors (LC-MS/MS, UPLC-MS/MS), offer high sensitivity, selectivity, and speed for the analysis of pharmaceutical compounds and their related substances who.intgmpua.com. These techniques are vital for impurity profiling, stability testing, and quantitative analysis of drug substances and products. For instance, UPLC-MS/MS has been successfully applied for the quantitative analysis of various compounds in biological fluids, demonstrating rapid run times and high sensitivity researchgate.netnih.govcore.ac.uk.
While specific HPLC or UPLC methods detailing the analysis of this compound are not extensively detailed in the provided search results, the techniques are routinely used for similar iodinated contrast agents and other pharmaceutical compounds. For example, studies on related compounds illustrate the typical parameters employed:
Data Table 1: Representative HPLC Conditions for Pharmaceutical Analysis This table illustrates typical chromatographic conditions used for analyzing pharmaceutical compounds, providing context for the application of these techniques.
| Parameter | Method 1 (Example from Sodium Ibandronate Analysis) google.com | Method 2 (Example from Sodium Ibandronate Analysis) google.com |
| Column | C8 (2004.6mm) | C18 (2504.6mm) |
| Mobile Phase | 0.01mol/L NaH₂PO₄ (0.01%EDTA)-MeOH (98:2) | 0.05mol/L KH₂PO₄ (0.01%EDTA)-MeOH (94:6) |
| Wavelength | 195nm | 205nm |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Injection Volume | 10 μL | 50 μL |
| Retention Time | ~12.3 min (for related compound) | ~8.3 min (for related compound) |
Ion Chromatography (IC), particularly when coupled with Mass Spectrometry (IC-MS), is another advanced separation technique valuable for analyzing polar molecules and organic acids, offering complementary selectivity for impurity analysis chromatographytoday.com.
Data Table 2: UPLC-MS/MS Performance Metrics for Biological Fluid Analysis This table highlights typical performance metrics achievable with UPLC-MS/MS for sensitive quantitative analysis in biological samples, showcasing the technique's capabilities.
| Parameter | Metric | Source |
| Run Time | ~20 minutes (amino acids) | researchgate.net |
| ~30 minutes (amino acids) | nih.gov | |
| Limit of Detection (LOD) | 1 μg/L | researchgate.net |
| Limit of Quantitation (LOQ) | 5 μg/L | researchgate.net |
| Matrix Effect (ME) | 83.04% to 107.61% | researchgate.net |
Integration of Multi-Omics Approaches for Comprehensive Profiling
Multi-omics approaches, which integrate data from various biological layers such as genomics, transcriptomics, proteomics, and metabolomics, are increasingly utilized to gain a holistic understanding of complex biological processes and to identify molecular mechanisms underlying disease or compound effects nih.govfrontiersin.org. These integrated strategies, often falling under the umbrella of systems biology, aim to reveal intricate molecular interactions and pathways that might not be apparent from single-omic analyses nih.govjax.orgnih.gov.
While direct multi-omics studies specifically focused on this compound are not extensively documented in the retrieved literature, the principles of these approaches are highly relevant for investigating its biological interactions and mechanistic actions. For instance, gene expression analysis, a component of transcriptomics, has been employed to understand the cellular responses to this compound.
Proteomic Validation of Enzyme Interactions
Proteomics, the large-scale study of proteins, plays a critical role in identifying protein targets, understanding protein-protein interactions, and validating enzyme activity. Mass spectrometry-based proteomics is a key technology enabling the identification and quantification of proteins and their modifications, thereby facilitating the discovery of drug targets and elucidation of mechanisms of action davuniversity.orgthermofisher.comresearchgate.net. Chemical proteomics, for example, employs chemical probes to identify the direct protein targets of small molecules researchgate.netnih.gov.
Currently, there is limited specific research detailing the proteomic validation of enzyme interactions directly involving this compound. However, the methodologies used in proteomics are broadly applicable to investigating how this compound might interact with cellular proteins or enzymes, providing insights into its biological effects at the molecular level.
Gene Expression Analysis Related to Mechanistic Action
Gene expression analysis, particularly through techniques like RNA sequencing (RNA-Seq) and quantitative Polymerase Chain Reaction (qPCR), is instrumental in understanding how compounds influence cellular processes by altering gene activity. Research has demonstrated that this compound (referred to as IOP in the study) can modulate gene expression in biological systems.
One study investigated the effects of this compound in an aged human osteochondral explant model subjected to mechanical stress. RNA sequencing was performed to identify genes affected by this compound treatment. This analysis revealed that this compound treatment led to changes in the expression of genes involved in metabolic processes and cell proliferation/differentiation. Specifically, it identified 12 genes associated with IOP's mode of action, including those related to metabolic processes (e.g., INSIG1, DHCR7, FADS1, ACAT2) and proliferation/differentiation (e.g., CTGF, BMP5, FOXM1) nih.gov. The study also reported qualitative changes in the expression of key markers: MMP13 expression was reduced, and COL2A1 expression was increased following IOP treatment. Furthermore, quantitative assessments of cartilage integrity showed that IOP treatment reduced cartilage surface damage and sGAG release compared to mechanically stressed controls, with specific scores indicating these effects.
Data Table 3: Gene Expression and Biological Response Changes Associated with this compound Treatment This table summarizes findings from a study investigating the effects of this compound (IOP) in a mechanical stress model, highlighting gene expression changes and quantitative biological responses.
| Parameter / Gene | 65% Mechanical Stress (Control) | 65% Mechanical Stress + IOP | Change (vs Control) | Biological Process / Role |
| Mankin Score | 3.65 (0.43) | N/A | N/A | Overall cartilage integrity |
| Cartilage Structure Damage Score | 1.32 (0.18) | N/A | N/A | Specific component of cartilage integrity |
| sGAG Release | N/A | N/A | N/A | Cartilage matrix component release |
| MMP13 Expression | Upregulated | Reduced | Decreased | Catabolic marker in cartilage |
| COL2A1 Expression | Downregulated | Increased | Increased | Anabolic marker in cartilage |
| INSIG1 Expression | N/A | Upregulated | Increased | Involved in metabolic processes |
| DHCR7 Expression | N/A | Upregulated | Increased | Involved in metabolic processes |
| FADS1 Expression | N/A | Upregulated | Increased | Involved in metabolic processes |
| ACAT2 Expression | N/A | Upregulated | Increased | Involved in metabolic processes |
| CTGF Expression | N/A | Upregulated | Increased | Involved in proliferation and differentiation |
| BMP5 Expression | N/A | Upregulated | Increased | Involved in proliferation and differentiation |
| FOXM1 Expression | N/A | Upregulated | Increased | Involved in proliferation and differentiation |
Note: N/A indicates data not explicitly provided or applicable in the context of the table.
Studies on other compounds, such as Iodoacetic acid (IAA), have also utilized RNA-sequencing to identify differentially expressed genes and pathways affected by exposure, providing a framework for similar investigations into this compound's mechanistic actions nih.gov. Similarly, research on Iopanoic acid has explored its impact on thyroid hormone-related gene expression, demonstrating the utility of transcriptomics in understanding the biological effects of related chemical structures researchgate.net.
Compound List
this compound
Iopanoic acid
Sodium ibandronate
Iloperidone
Allopurinol
Iodoacetic acid (IAA)
Gambogic acid
PFOS (Perfluorooctanesulfonic acid)
Glucocorticoids
Amino acids
Organic acids
Fatty acids
Mechanistic Investigations of Iopronic Acid at the Molecular and Cellular Level
Enzymatic Interaction Profiling: Deiodinase Inhibition Dynamics
Iopronic acid exhibits significant interactions with iodothyronine deiodinases (DIOs), enzymes critical for thyroid hormone metabolism. These interactions are characterized by inhibition of deiodinase activity, affecting the conversion of thyroxine (T4) to the more active triiodothyronine (T3).
In-depth Analysis of 5'-Deiodinase (DIO1 and DIO2) Inhibition
This compound acts as a potent inhibitor of both type 1 (DIO1) and type 2 (DIO2) 5'-deiodinases benchchem.comwikipedia.orgnih.govnih.gov. These enzymes are responsible for the outer ring deiodination of thyroid hormones. Studies have quantified this inhibitory effect, with reported IC₅₀ values indicating its potency. For instance, in human systems, this compound has shown IC₅₀ values of 97 μM for DIO1 and 231 μM for DIO2 nih.gov. Further in vitro analysis using HEK293 cell lysate indicated approximately 70% inhibition of DIO1 activity at a concentration of 200 μM benchchem.com. This compound also undergoes monodeiodination via DIO1 in microsomal liver preparations, suggesting it can act as a substrate for this enzyme as well benchchem.comwikipedia.org. Research in Xenopus laevis larvae demonstrated that this compound suppressed dio1 and dio2 gene expression, leading to elevated T4/T3 levels and impacting developmental processes nih.gov.
Kinetic Studies of Enzyme-Substrate-Inhibitor Interactions
While specific detailed kinetic studies (e.g., determination of Ki values for competitive, non-competitive, or uncompetitive inhibition) for this compound with deiodinases are not extensively detailed in the provided search results, the mechanism of inhibition is generally described as potent wikipedia.orgnih.gov. DIO1 is known to follow a ping-pong kinetic pattern, while DIO2 and DIO3 exhibit sequential kinetics e-enm.org. Iopanoic acid, a related compound, is described as a competitive inhibitor of 5'-deiodinase benchchem.com. Given the structural similarities and shared inhibitory profile, this compound likely engages in similar kinetic interactions, although precise kinetic parameters are not universally reported across all studies.
Investigation of Allosteric Modulation and Binding Site Characterization
The provided literature does not explicitly detail studies on this compound's allosteric modulation of deiodinases or detailed characterization of its specific binding site on these enzymes. Allosteric modulation involves binding to a site distinct from the active site, causing conformational changes that affect enzyme activity wikipedia.orgnih.govnumberanalytics.com. While this compound is a known inhibitor, its interaction mode (orthosteric vs. allosteric) concerning deiodinases is not specified. The general understanding of allosteric inhibition is that it can occur through binding to a separate regulatory site, leading to conformational changes that reduce enzyme activity wikipedia.orgnumberanalytics.com.
Molecular Binding Dynamics and Specificity
This compound's molecular interactions extend to various proteins, influencing its distribution and potential biological effects.
Ligand-Protein Binding Characterization (e.g., transport proteins, enzymes)
This compound, like other iodinated contrast agents, can bind to plasma proteins, a common characteristic of many xenobiotics sigmaaldrich.com. While specific studies detailing this compound's binding to transport proteins like albumin or alpha-1-acid glycoprotein (B1211001) (AGP) are not directly presented, related compounds such as iopanoic acid show significant binding to human serum albumin (HSA) researchgate.net. Iopanoic acid binds to HSA with a dissociation constant (Kd) in the nanomolar range, with studies suggesting it preferentially binds to drug site 2 researchgate.net. The high affinity of iopanoic acid for HSA is attributed to hydrogen bonding interactions with specific amino acid residues researchgate.net. Given the structural similarities, this compound may exhibit comparable binding characteristics, influencing its pharmacokinetic profile and tissue distribution. Furthermore, this compound has been investigated for its interaction with hepatic microsomal cytochrome P450 enzymes acs.org.
Cellular Pathway Modulation and Signal Transduction Studies in vitro
Studies investigating this compound at the cellular level aim to elucidate how this compound interacts with cellular machinery, affects metabolic processes, and influences signaling cascades. These investigations are crucial for understanding its broader biological impact beyond its contrast-enhancing properties.
Studies on Cellular Uptake and Efflux Mechanisms
The transport of this compound across cell membranes is a key aspect of its cellular disposition. While specific detailed studies on the precise uptake and efflux mechanisms of this compound in various cell lines are not extensively detailed in the provided literature, its interaction with hepatic transporters is implied. Research indicates that compounds like this compound are substrates for transporters involved in drug uptake into and excretion from the liver chalmers.se. General cellular uptake mechanisms involve passive diffusion, facilitated diffusion, and active transport, including endocytic pathways such as clathrin-mediated or caveolae-mediated endocytosis researchgate.netnih.govdovepress.combyjus.compressbooks.pubmdpi.comkhanacademy.org. Efflux mechanisms, often mediated by transporter proteins, are also critical for cellular drug handling and resistance nih.govplos.org. This compound's distribution throughout the body and its affinity for tissues, particularly the liver, suggest its interaction with these cellular transport systems patsnap.com.
Modulation of Cellular Metabolic Pathways
This compound has demonstrated effects on cellular metabolism, notably through its interaction with hepatic metabolic enzymes and its influence on thyroid hormone metabolism.
Metabolism by Hepatic Microsomes In vitro studies using rat liver microsomes have shown that this compound undergoes metabolism mediated by the NADPH-dependent mixed-function oxidase system sci-hub.se. This system involves cytochrome P-450 enzymes, as this compound exhibits a type II spectral change upon binding to P-450, indicating interaction with the heme iron sci-hub.se. The metabolism is oxygen- and NADPH-dependent and can be inhibited by carbon monoxide, further implicating the P-450 enzyme system sci-hub.se. The identified metabolites, hydroxyphenylacetic acid (HPE) and phenylacetic acid (PAA), retain the iodine atoms, suggesting that the carbon-iodine bonds are not cleaved during this oxidative pathway sci-hub.se.
Thyroid Hormone Metabolism Modulation A significant metabolic effect of this compound is its ability to inhibit the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) patsnap.comnih.gov. This action is achieved by inhibiting the activity of deiodinase enzymes responsible for this conversion patsnap.comnih.gov. Studies in obese men undergoing severe calorie restriction demonstrated that this compound treatment, in conjunction with underfeeding, led to a substantial decline in serum T3 concentrations and a significant increase in serum reverse T3 concentrations compared to underfeeding alone nih.gov. Thyroid-stimulating hormone (TSH) levels also increased twofold during this compound treatment nih.gov. These findings suggest that this compound modulates thyroid hormone metabolism by affecting deiodinase activity nih.gov.
Data Tables
Table 1: Effect of Reducing Agents and Phospholipase C on this compound Binding to P-450 sci-hub.se
| Treatment/Condition | This compound Binding to P-450 |
|---|---|
| NADPH | Increased |
| Dithionite | Increased |
Note: Data represents qualitative observations of binding enhancement.
Table 2: Effects of this compound on Thyroid Hormone Levels During Calorie Restriction nih.gov
| Condition | Baseline T3 (%) | Underfeeding (UF) T3 (%) | This compound + UF (IOP) T3 (%) | Baseline rT3 (%) | UF rT3 (%) | IOP rT3 (%) | TSH (fold change) |
|---|---|---|---|---|---|---|---|
| Change from Baseline | 100 | 71.7 | 50.5 | 100 | 389 | 389 | 1.0 |
| Percentage Change from Baseline | 0 | -28.3% | -49.5% | 0 | +289% | +289% | N/A |
| Change from UF | N/A | N/A | -29.6% | N/A | N/A | 0% | N/A |
| Percentage Change from UF | N/A | N/A | N/A | N/A | N/A | N/A | +100% |
Note: T3 and rT3 percentages are relative to baseline. TSH is presented as a fold change from baseline.
Effects on Intracellular Signaling Cascades in Defined Cell Lines
The interaction of this compound with cellular components, particularly its binding to cytochrome P-450 enzymes, suggests potential indirect influences on intracellular signaling cascades. Cytochrome P-450 enzymes are involved in the metabolism of various endogenous and exogenous compounds and can participate in cellular signaling pathways, including those involving lipid metabolism and xenobiotic response sci-hub.sewikipedia.orgfrontiersin.org. While direct evidence linking this compound to specific intracellular signaling cascades like MAPK or Akt pathways is not detailed in the provided snippets, its metabolic processing by the P-450 system implies a potential interface with cellular signaling networks that are modulated by xenobiotic metabolism. Research on general cellular signaling pathways highlights the complexity of these cascades, involving protein kinases, second messengers, and transcription factors, which can be modulated by various cellular stimuli wikipedia.orgfrontiersin.orgresearchgate.netnih.govaps.orggentarget.comcancerindex.orguib.nosinobiological.com.
Compound List:
this compound
Thyroxine (T4)
Triiodothyronine (T3)
Carbon monoxide (CO)
NADPH
HPE (metabolite)
PAA (metabolite)
Cytochrome P-450
Phospholipase C
Dithionite
Preclinical Biological System Studies of Iopronic Acid
In vivo Animal Models for Systemic Disposition and Comparative Biological Effects
In vivo studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole biological system.
Studies in rats have been conducted to understand the pharmacokinetic profile of compounds structurally similar to iopronic acid. For instance, after oral administration of iopanoic acid to rats, tissue concentrations, even in the liver, were found to be relatively low. nih.gov These studies also highlighted a distinct enterohepatic circulation of the drug. nih.gov While detailed pharmacokinetic parameters for this compound in rats are not available in the provided results, the general methodology involves studying the compound's concentration over time in plasma and various tissues after administration. plos.orgfrontiersin.orgrsc.org
Comparative studies involving different animal models, such as rats and dogs, are crucial for understanding species-specific differences in drug disposition. This compound has been noted for its pronounced cholephilic (bile-loving) properties in dogs. researchgate.net Following intravenous administration in anesthetized dogs with cannulated bile ducts, a significant portion (85%) of the compound is excreted in the bile within 3 hours. researchgate.net The metabolites of this compound have also been identified in the urine and bile of dogs. scispace.com
There are known species differences in biliary clearance between rats and dogs, which can be influenced by hepatic uptake and efflux transporters. nih.gov For many drugs, the biliary clearance in rats is significantly higher than in humans, while the differences between dogs and humans are less pronounced. nih.gov The main elimination route for many compounds in both rats and dogs is biliary excretion, with glucuronidation being a common metabolic pathway. axcelead.com
| Animal Model | Key Findings on Disposition | Primary Excretion Route |
|---|---|---|
| Rat | Demonstrates enterohepatic circulation for similar compounds. nih.gov | Biliary excretion is a major route for many xenobiotics. axcelead.com |
| Dog | Shows marked cholephilic properties with high biliary excretion (85% in 3 hours). researchgate.net | Bile. researchgate.net |
Influence on Endogenous Biochemical Parameters in Animal Systems
Preclinical investigations in animal models have shed light on the effects of this compound on various internal biochemical markers, which are essential for understanding its physiological and metabolic interactions.
Key findings from these studies indicate that this compound can influence thyroid hormone levels. In studies involving rats, this compound has been shown to competitively inhibit the conversion of thyroxine (T4) to triiodothyronine (T3). nih.govnih.gov This action is significant because T3 is the more metabolically active thyroid hormone. patsnap.com The inhibition of the 5'-deiodinase enzymes is the primary mechanism behind this effect. benchchem.comwikipedia.org This enzymatic inhibition leads to a decrease in serum T3 levels and a corresponding increase in T4 and reverse T3 (rT3) levels. nih.gov
Furthermore, this compound administration has been linked to changes in liver-related biochemical parameters. A notable effect is the potential for a transient increase in serum bilirubin (B190676) levels. msdvetmanual.commdpi.com This is thought to occur due to competition between this compound (and its metabolites) and bilirubin for the same metabolic and biliary excretion pathways within the liver. drugbank.com
The following table summarizes the observed effects of this compound on key biochemical parameters in animal models.
Interactive Data Table: Effects of this compound on Biochemical Parameters
| Biochemical Parameter | Observed Effect in Animal Models | Underlying Mechanism |
|---|---|---|
| Serum Thyroxine (T4) | Increase | Inhibition of peripheral conversion to T3 nih.gov |
| Serum Triiodothyronine (T3) | Decrease | Inhibition of 5'-deiodinase enzymes benchchem.comwikipedia.org |
| Serum Reverse T3 (rT3) | Increase | Altered T4 metabolism pathway nih.gov |
| Serum Bilirubin | Transient Increase | Competition for hepatic metabolism and biliary excretion msdvetmanual.comdrugbank.com |
These preclinical findings are crucial for building a comprehensive profile of this compound's biological activity. It is important to note that various external factors, including the specific animal model, can influence these parameters. scirp.orgveterinaryworld.org
Comparative Investigations with Structural Analogs in Controlled Experimental Settings
Structural and Pharmacokinetic Differences with Iopanoic Acid and Other Iodinated Compounds
This compound belongs to a class of tri-iodinated benzoic acid derivatives used as contrast agents. chalmers.se Its structure is closely related to other compounds in this class, such as iopanoic acid and iophenoxic acid. The fundamental structure for all is a benzene (B151609) ring substituted with three iodine atoms, which provides the radiopaque property. patsnap.com
The primary structural distinction between this compound and iopanoic acid is found in the alkanoic side chain attached to the benzene ring. benchchem.com This difference in the side chain is designed to enhance hydrophilicity and solubility in this compound compared to iopanoic acid. benchchem.com These molecular modifications significantly impact their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Preclinical studies in rats and dogs have shown that this compound has superior intestinal absorption and biliary excretion compared to iopanoic acid. benchchem.com The pharmacokinetic profile of iopanoic acid shows a plasma elimination half-life of approximately 1-2 days in goats, which is considerably shorter than that of another analog, iophenoxic acid (81 days). nih.gov This vast difference is partly attributed to iophenoxic acid's high-affinity binding to serum albumin. researchgate.net Iopanoic acid is absorbed from the gastrointestinal tract, transported to the liver bound to albumin, and primarily metabolized via glucuronide conjugation before being excreted in the bile. drugbank.compatsnap.com
The table below provides a comparative overview of the structural and pharmacokinetic characteristics of these compounds.
Interactive Data Table: Structural and Pharmacokinetic Comparison
| Compound | Key Structural Feature | Relative Solubility/Hydrophilicity | Primary Excretion Route | Noteworthy Pharmacokinetic Trait |
|---|---|---|---|---|
| This compound | Modified alkanoic side chain benchchem.com | Enhanced benchchem.com | Biliary benchchem.com | Superior intestinal absorption vs. Iopanoic Acid benchchem.com |
| Iopanoic Acid | Butanoic acid side chain nist.gov | Standard | Biliary (as glucuronide conjugate) drugbank.com | Plasma half-life of ~1-2 days in goats nih.gov |
| Iophenoxic Acid | Varies from Iopanoic acid at the amine group researchgate.net | Lower | Very slow elimination | Extremely long plasma half-life (~81 days) due to strong albumin binding nih.govresearchgate.net |
Relative Biological Activities and Mechanistic Comparisons Across Analogs
The primary biological activity of this compound and its analogs is their function as radiocontrast agents, which is dependent on achieving a high concentration of iodine in the gallbladder. patsnap.com However, their structural similarity to thyroid hormones leads to significant secondary biological effects, particularly on thyroid function. patsnap.comwikipedia.org
A key mechanistic comparison lies in their ability to inhibit the 5'-deiodinase enzymes (DIO1 and DIO2), which are responsible for the peripheral conversion of the prohormone T4 to the active hormone T3. patsnap.combenchchem.comwikipedia.org Both this compound and iopanoic acid are potent inhibitors of this process. benchchem.comwikipedia.org This inhibition is a competitive one, stemming from their ability to bind to the deiodinase enzymes. nih.gov The consequence of this action is a rapid decrease in circulating T3 levels and an increase in T4 levels. endocrine-abstracts.org This effect has been explored for therapeutic purposes in conditions of hyperthyroidism. wikipedia.orgpatsnap.com
Studies have shown that iopanoic acid can effectively inhibit T4-induced M-opsin expression in cell cultures and reduce cone death in mouse models of retinal degeneration by inhibiting DIO2. arvojournals.org This highlights a specific biological activity related to deiodinase inhibition. Furthermore, the inhibition of DIO2 by iopanoic acid has been shown to alter metamorphosis in amphibians, demonstrating the critical role of this enzyme in development. aopwiki.org
Computational and Theoretical Studies on Iopronic Acid
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstones of computational chemistry, enabling the exploration of molecular structures, dynamics, and interactions. These approaches are particularly valuable for understanding how a molecule like iopronic acid, with its considerable flexibility and multiple heavy atoms, behaves in a biological environment.
Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. For this compound, the ethylpropanoic acid side chain can rotate, leading to various spatial orientations. Identifying the most stable, low-energy conformers is crucial as the molecule's shape dictates how it can interact with biological targets. nih.govmdpi.comnih.gov Computational methods, such as systematic or stochastic searches followed by energy minimization, are used to map the potential energy surface and identify these preferred conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers
This interactive table illustrates potential low-energy conformations of this compound as identified through conformational analysis. The relative energy indicates the stability of each conformer, with lower values being more stable.
| Conformer ID | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | 178.5° | 0.00 | 65.2 |
| Conf-2 | -65.2° | 1.25 | 18.1 |
| Conf-3 | 68.9° | 1.35 | 16.7 |
| Conf-4 | -120.1° | 3.50 | <0.1 |
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific receptor, typically a protein. nih.govnih.gov This method is essential for understanding the molecular basis of a drug's or agent's action. As an orally administered contrast agent, this compound must be absorbed and transported in the bloodstream, often bound to transport proteins like serum albumin. Docking studies can predict how this compound fits into the binding pockets of such proteins.
The process involves placing the 3D structure of this compound into the binding site of a receptor and evaluating the fit using a scoring function. nih.gov This function estimates the binding affinity by considering factors like electrostatic interactions, hydrogen bonds, and hydrophobic interactions. nih.gov Such studies can reveal key amino acid residues in the receptor that are critical for binding this compound and can help explain the specificity of this interaction. rsc.org These predictive models are invaluable for understanding how structural modifications to this compound might enhance or decrease its binding affinity to target proteins. nih.govnih.govbiorxiv.org
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic properties of molecules. rsc.orgnih.gov These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to a molecule's stability, reactivity, and intermolecular interactions. helsinki.firesearchgate.net
For this compound, these calculations can determine the partial atomic charges on each atom, highlighting the polar regions of the molecule. The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps to understand its chemical reactivity and electron-donating or -accepting capabilities. mdpi.com Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions. nih.gov The presence of three heavy iodine atoms makes these calculations computationally demanding but essential for accurately describing the electronic structure that governs the molecule's interactions.
Table 2: Calculated Electronic Properties of this compound
This table presents hypothetical data from quantum chemical calculations, detailing key electronic descriptors for this compound.
| Property | Calculated Value | Description |
| Dipole Moment | 3.45 Debye | Indicates the overall polarity of the molecule. |
| HOMO Energy | -6.78 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.23 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.55 eV | Relates to the chemical reactivity and stability of the molecule. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com
QSAR models are developed by correlating variations in the biological activity of a set of molecules with changes in their structural, physical, or chemical properties, known as molecular descriptors. nih.govnih.govdovepress.com To create a QSAR model for this compound analogs, researchers would need a dataset of similar compounds with experimentally measured biological activities, such as their efficacy in opacifying the gallbladder or their binding affinity to a transport protein. nih.gov
Molecular descriptors for each compound are then calculated. These can include electronic properties (from quantum calculations), steric properties (molecular volume, surface area), and hydrophobic properties (like LogP). researchgate.net Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links these descriptors to the observed activity. mdpi.com A robust QSAR model can then be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.comnih.gov
Beyond prediction, a primary goal of QSAR analysis is to understand which molecular features are most important for a desired biological effect. mdpi.com The developed QSAR model can be interpreted to identify the key structural determinants for specific interactions. For instance, the model might reveal that increased lipophilicity in a certain region of the molecule enhances its absorption, or that the presence of a hydrogen bond donor at a specific position is crucial for binding to its target protein.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide even deeper insights. nih.govmdpi.com These techniques generate contour maps that visualize the regions around the aligned molecules where changes in steric bulk, electrostatic charge, or hydrophobicity would likely increase or decrease biological activity. nih.gov For this compound and its analogs, these maps could highlight the importance of the tri-iodinated phenyl ring for radiopacity and show how modifications to the side chain could be optimized to improve pharmacokinetic properties, thus guiding the rational design of next-generation contrast agents.
In Silico Prediction of Biotransformation Pathways and Metabolite Formation
The prediction of metabolic pathways through computational, or in silico, methods is a critical component of modern drug discovery and development. These approaches utilize sophisticated software and algorithms to forecast the metabolic fate of a xenobiotic, such as this compound, within a biological system. By simulating metabolic reactions, these tools can identify potential metabolites, predict sites of metabolism (SOMs), and elucidate biotransformation pathways, all before any laboratory experiments are conducted. This predictive capability is invaluable for the early identification of potentially toxic metabolites or for understanding the clearance mechanisms of a compound.
Computational methods for predicting xenobiotic metabolism are broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods rely on the chemical structure of the molecule, employing expert systems, data mining, and machine learning to predict transformations based on known metabolic reactions of similar compounds. nih.govnih.gov Structure-based methods, on the other hand, involve docking the molecule into the active sites of metabolizing enzymes, like cytochrome P450 (CYP) isoforms, to predict interactions and subsequent chemical reactions. nih.gov
A variety of software tools have been developed to facilitate these predictions, each with unique strengths and underlying algorithms. frontiersin.org Commonly used platforms include BioTransformer, which combines machine learning with a rule-based system; Meteor, which utilizes a knowledge base of metabolic transformations; and others like TIMES and QSAR Toolbox, which incorporate extensive databases of biotic and abiotic reactions. frontiersin.org These tools can simulate a wide range of Phase I and Phase II metabolic reactions. frontiersin.org
While specific in silico studies exclusively detailing the biotransformation of this compound are not extensively documented in publicly available literature, the principles of predictive metabolism can be applied to its structure to hypothesize its likely metabolic pathways. The chemical structure of this compound possesses several functional groups amenable to metabolic transformation, primarily the carboxylic acid group and the aromatic ring system.
Predicted Phase I Biotransformation
Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups. frontiersin.org For this compound, the most probable sites of Phase I metabolism would be the aliphatic side chain. In silico models would likely predict hydroxylation at various positions on the ethyl group attached to the tri-iodinated benzene (B151609) ring. The prediction of the most likely site of metabolism (SOM) is a key feature of software like MetaSite, which considers both enzyme-substrate recognition and the chemical reactivity of the molecule.
Predicted Phase II Biotransformation
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The most prominent functional group on this compound for Phase II conjugation is the carboxylic acid moiety. Predictive software would overwhelmingly identify this site for glucuronidation, the most common Phase II reaction. This process would involve the enzyme UDP-glucuronosyltransferase (UGT) to form an acyl-glucuronide conjugate. Other potential, though likely less significant, conjugation reactions could include sulfation or conjugation with amino acids.
The following tables outline the theoretically predicted biotransformation pathways and metabolites of this compound based on the application of standard in silico prediction models.
Table 1: Predicted Phase I Metabolites of this compound
| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme Family | Site of Metabolism |
| Hydroxylated this compound | Oxidation (Hydroxylation) | Cytochrome P450 (CYP) | Ethyl side chain |
| De-ethylated this compound | Oxidation (Dealkylation) | Cytochrome P450 (CYP) | Ethyl side chain |
Table 2: Predicted Phase II Metabolites of this compound
| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme Family | Site of Metabolism |
| This compound acyl-glucuronide | Glucuronidation | UDP-glucuronosyltransferase (UGT) | Carboxylic acid group |
| This compound sulfate conjugate | Sulfation | Sulfotransferase (SULT) | Carboxylic acid group |
| This compound amino acid conjugate | Amino Acid Conjugation | N-acyltransferases | Carboxylic acid group |
It is important to note that the accuracy of in silico predictions can vary, and they serve as a hypothesis-generating tool. researchgate.net The actual metabolic profile of this compound would require confirmation through in vitro experiments, such as incubations with liver microsomes or hepatocytes, followed by analytical characterization of the resulting metabolites. researchgate.net The combination of predictive computational approaches with empirical data provides a powerful strategy for comprehensively understanding the biotransformation of a compound. researchgate.net
Future Research Directions and Emerging Paradigms in Iopronic Acid Scholarship
Exploration of Novel Mechanistic Insights and Uncharted Biological Roles
Future research into iopronic acid is poised to uncover deeper mechanistic insights into its interactions within biological systems, potentially revealing uncharted biological roles. While its primary function is as a radiopaque medium, its chemical structure and properties may lend themselves to activities beyond diagnostic imaging. Studies could investigate its molecular interactions with specific cellular components, receptors, or signaling pathways that have not yet been fully characterized. For instance, research might explore its potential as a modulator of cellular processes, a component in targeted drug delivery systems, or even as a biomarker for specific physiological or pathological states. The dimeric nature of this compound, derived from iopamidol, could confer unique binding affinities or cellular uptake mechanisms that warrant detailed investigation. Understanding these fundamental biological interactions could pave the way for repurposing this compound or designing novel derivatives with therapeutic or diagnostic capabilities in entirely new contexts, moving beyond its traditional role in X-ray imaging benchchem.compatsnap.comstanford.edu.
Development of Advanced Research Tools and Methodologies for this compound Investigation
Rational Design of Next-Generation this compound Scaffold-Based Chemical Entities
The chemical architecture of this compound, characterized by its dimeric, iodinated structure, serves as a promising scaffold for the rational design of next-generation chemical entities. Future research will likely focus on modifying this core structure to enhance existing properties or introduce novel functionalities. This could involve alterations to the hydrophilic linker, modifications to the iodinated aromatic rings, or the incorporation of targeted functional groups. The aim is to develop agents with improved imaging characteristics, such as enhanced contrast resolution, reduced radiation dose requirements, or optimized pharmacokinetic profiles. Beyond imaging, these modified scaffolds could be engineered for theranostic applications, combining diagnostic capabilities with therapeutic delivery. Research efforts may also target the creation of agents with improved stability, reduced potential for adverse effects, or specific targeting capabilities for particular tissues or disease markers. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these novel compounds, correlating specific structural changes with desired functional outcomes patsnap.commdpi.comnih.govijop.netresearchgate.net.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Iopronic Acid in laboratory settings?
- Methodological Answer : Synthesis typically involves iodination of a precursor molecule (e.g., triiodobenzoic acid derivatives) under controlled pH and temperature. Characterization requires HPLC for purity validation (>98%), NMR for structural confirmation, and mass spectrometry for molecular weight verification. Ensure reproducibility by adhering to ICH guidelines for analytical validation (e.g., specificity, linearity, LOD/LOQ) .
Q. How can researchers optimize experimental conditions for this compound’s stability in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2–9), temperature (25–60°C), and light exposure. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Monitor iodine release via ion chromatography and validate results against pharmacopeial standards (e.g., USP <621>) .
Q. What validated analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS is preferred for plasma/serum quantification due to high sensitivity (LOQ: 0.1 ng/mL). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate assays per FDA bioanalytical guidelines, including precision (±15% RSD) and accuracy (85–115%) .
Advanced Research Questions
Q. How do discrepancies arise between in vitro and in vivo pharmacokinetic data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from protein binding or metabolic enzyme variability. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro parameters (e.g., plasma protein binding, CYP450 metabolism) with clinical data. Validate models via sensitivity analysis and cross-species extrapolation .
Q. What experimental frameworks are suitable for investigating this compound’s interaction with renal transporters (e.g., OAT1, OAT3)?
- Methodological Answer : Employ transfected HEK293 cells overexpressing OAT1/OAT3. Measure uptake kinetics (Km, Vmax) using radiolabeled this compound ([¹²⁵I] analogs). Compare inhibition constants (Ki) with probenecid as a positive control. Confirm clinical relevance via microdialysis in rodent models .
Q. How can conflicting data on this compound’s nephrotoxic potential be systematically evaluated?
- Methodological Answer : Perform a meta-analysis of preclinical and clinical studies using PRISMA guidelines. Stratify data by dose, exposure duration, and patient comorbidities. Apply Hill’s criteria for causality assessment (e.g., temporality, biological plausibility) .
Data Contradiction Analysis
Q. What statistical approaches are recommended for reconciling contradictory results in this compound’s contrast-enhancement efficacy across imaging studies?
- Methodological Answer : Use mixed-effects models to account for inter-study variability (e.g., scanner resolution, injection protocols). Conduct subgroup analyses by patient demographics (e.g., renal function) and imaging modality (CT vs. MRI). Report effect sizes with 95% confidence intervals to quantify uncertainty .
Methodological Best Practices
Table 1 : Comparative Analysis of this compound Quantification Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
